molecular formula C9H11NO B040830 (E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol CAS No. 113985-53-8

(E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol

Cat. No. B040830
CAS RN: 113985-53-8
M. Wt: 149.19 g/mol
InChI Key: CPYBTNSIXYWQDY-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as 2-Pyridylacrylic acid, and it has a molecular formula of C8H9NO. The purpose of

Mechanism of Action

The mechanism of action of (E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol are still being studied, but it has been shown to have anti-inflammatory and anticancer properties. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress and damage to cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol for lab experiments is its versatility as a building block for the synthesis of more complex molecules. It is also relatively easy to synthesize and purify, making it a convenient starting material for many experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on (E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol. One area of interest is in the development of new anti-inflammatory and anticancer agents based on its structure. It may also be useful in the development of new materials with specific properties, such as optical or electronic properties. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other areas of research.
Conclusion:
In conclusion, (E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and to develop new applications based on its structure.

Synthesis Methods

The synthesis of (E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol involves the reaction between 2-pyridylacetonitrile and ethyl acetoacetate. The reaction is catalyzed by a base such as potassium carbonate, and it takes place in the presence of a solvent such as ethanol. The resulting product is then purified using techniques such as column chromatography and recrystallization.

Scientific Research Applications

(E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications is in the field of organic synthesis, where it is used as a building block for the synthesis of more complex molecules. It has also been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells.

properties

CAS RN

113985-53-8

Product Name

(E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(E)-3-(4-methylpyridin-2-yl)prop-2-en-1-ol

InChI

InChI=1S/C9H11NO/c1-8-4-5-10-9(7-8)3-2-6-11/h2-5,7,11H,6H2,1H3/b3-2+

InChI Key

CPYBTNSIXYWQDY-NSCUHMNNSA-N

Isomeric SMILES

CC1=CC(=NC=C1)/C=C/CO

SMILES

CC1=CC(=NC=C1)C=CCO

Canonical SMILES

CC1=CC(=NC=C1)C=CCO

synonyms

2-Propen-1-ol,3-(4-methyl-2-pyridinyl)-,(E)-(9CI)

Origin of Product

United States

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